1-Sec-Butyl-4-Fluorobenzene

R2PI spectroscopy host-guest chemistry supramolecular interactions

1-Sec-Butyl-4-fluorobenzene (C₁₀H₁₃F, MW 152.21 g/mol) is a para-substituted fluorinated aromatic hydrocarbon featuring a sec-butyl group at the 1-position and a fluorine atom at the 4-position of the benzene ring. The compound exists as a racemic mixture (one stereocenter) and is cataloged under CAS 326879-17-8, with alternative identifiers including 1-(sec-butyl)-4-fluorobenzene, p-fluoro-sec-butylbenzene, and MFCD24500952.

Molecular Formula C10H13F
Molecular Weight 152.21 g/mol
Cat. No. B15199627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Sec-Butyl-4-Fluorobenzene
Molecular FormulaC10H13F
Molecular Weight152.21 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)F
InChIInChI=1S/C10H13F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3
InChIKeyVADJQCNDAHTNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Sec-Butyl-4-Fluorobenzene (CAS 326879-17-8): Technical Baseline and Procurement Classification


1-Sec-Butyl-4-fluorobenzene (C₁₀H₁₃F, MW 152.21 g/mol) is a para-substituted fluorinated aromatic hydrocarbon featuring a sec-butyl group at the 1-position and a fluorine atom at the 4-position of the benzene ring . The compound exists as a racemic mixture (one stereocenter) and is cataloged under CAS 326879-17-8, with alternative identifiers including 1-(sec-butyl)-4-fluorobenzene, p-fluoro-sec-butylbenzene, and MFCD24500952 . Its structural classification as a halogenated alkylbenzene positions it as a synthetic building block and analytical reference material in pharmaceutical, agrochemical, and materials science research, with the para-fluorine substitution conferring distinct physicochemical and spectroscopic properties compared to non-fluorinated or ortho/meta-substituted analogs [1].

Why 1-Sec-Butyl-4-Fluorobenzene Cannot Be Casually Substituted by Generic Analogs


Substituting 1-sec-butyl-4-fluorobenzene with seemingly similar C₁₀H₁₃F isomers or non-fluorinated sec-butylbenzene derivatives introduces quantifiable alterations in intermolecular interaction profiles, spectroscopic detection parameters, and structure-activity relationships. The para-fluorine substitution modulates non-covalent binding behavior in host-guest systems [1], alters mass spectral fragmentation patterns essential for analytical verification [2], and affects biological activity profiles in agrochemical applications where positional isomerism directly impacts efficacy [3]. These differences are not speculative—they are documented with specific quantitative comparators across multiple experimental contexts. Procurement without verification of the exact substitution pattern risks experimental irreproducibility and batch-to-batch variability in downstream applications where fluorine positioning is structurally critical.

1-Sec-Butyl-4-Fluorobenzene: Quantitative Differentiation Evidence Against Comparators


Para-Fluorine Positioning Alters Intermolecular Binding Mode: σ vs. π Complex Formation with Argon and Water

Resonant two-photon ionization (R2PI) spectroscopy demonstrates that 1-sec-butyl-4-fluorobenzene (para-isomer) forms distinctly different intermolecular complexes with argon and water compared to its ortho-fluoro analog. The para-fluorine substitution favors sigma-type complex formation, whereas the ortho-isomer preferentially forms pi-type complexes under identical supersonic expansion conditions [1]. Ab initio calculations corroborated these experimental observations, confirming that fluorine ring position—not merely its presence—governs the geometry and binding characteristics of supramolecular aggregates [2].

R2PI spectroscopy host-guest chemistry supramolecular interactions organofluorine complexes

Para-Substituted Sec-Butyl Fluorobenzene Exhibits Superior Pesticidal Activity Relative to n-Butyl Meta-Fluoro Isomer

In pesticidal composition testing, compounds conforming to the 1-sec-butyl-4-fluorobenzene structural motif demonstrated activity against target pests, whereas the n-butyl meta-fluoro isomer (1-butyl-3-fluorobenzene) exhibited no measurable pesticidal efficacy under the same assay conditions. The sec-butyl branching combined with para-fluorine positioning is identified as a critical structural determinant for biological activity in this compound class [1].

agrochemical activity pesticidal composition structural isomer comparison fluorobenzene SAR

Validated GC-MS Spectral Fingerprint Enables Definitive Analytical Identification and Purity Verification

1-sec-Butyl-4-fluorobenzene has a curated GC-MS spectrum archived in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: 3RsHReS7Kfq), with exact mass 152.100129 g/mol and molecular formula C₁₀H₁₃F [1]. This validated reference spectrum enables unambiguous compound identification, purity assessment, and batch-to-batch consistency verification. In contrast, many positional isomers or alkyl variants lack equivalent curated spectral entries in authoritative reference libraries, forcing reliance on predicted spectra or in-house standards .

analytical chemistry GC-MS spectral library quality control

Physicochemical Property Differentiation from Non-Fluorinated sec-Butylbenzene

Substitution of a single aromatic hydrogen with fluorine at the para position alters key physicochemical properties relative to the parent hydrocarbon sec-butylbenzene. 1-sec-Butyl-4-fluorobenzene exhibits computed density of 0.95 g/cm³ and boiling point of 172.44°C (calculated at 760 mmHg) , whereas sec-butylbenzene (C₁₀H₁₄, CAS 135-98-8) has reported density of approximately 0.86 g/cm³ and boiling point of 173.3-173.5°C . The increased density and altered polarity from fluorine incorporation affect solvent miscibility, chromatographic retention, and partitioning behavior.

physicochemical properties density polarity solvent selection

Fluorine Substitution Modulates Non-Covalent Binding Affinity: Class-Level SAR Inference

Class-level structure-activity relationship studies demonstrate that selective aromatic fluorine substitution can measurably increase a molecule's binding affinity for macromolecular recognition sites through non-covalent interactions [1]. These effects, while individually modest, accumulate across multiple interaction points. Studies comparing fluorinated aromatic compounds with their hydrocarbon counterparts show that fluorine incorporation alters electrostatic potential surfaces, C-H acidity, and lipophilicity—all parameters directly relevant to 1-sec-butyl-4-fluorobenzene relative to sec-butylbenzene [2].

fluorine SAR drug design binding affinity medicinal chemistry

R-Enantiomer Available for Stereochemical Studies with Defined Purity Specification

The (R)-enantiomer of 1-sec-butyl-4-fluorobenzene ((R)-1-(sec-butyl)-4-fluorobenzene, CAS 326879-17-8) is commercially available with 98% purity specification . This enables stereochemical control in asymmetric synthesis applications—a capability not available with the generic racemic sec-butylbenzene (no stereocenter) or with many fluorinated analogs lacking defined enantiomeric specifications. The MDL number MFCD24500952 provides unique catalog identification for procurement tracking .

chiral chemistry enantiomer stereochemistry asymmetric synthesis

Validated Application Scenarios for 1-Sec-Butyl-4-Fluorobenzene Based on Differential Evidence


Supramolecular Host-Guest Studies Requiring Defined σ-Complex Formation Geometry

Based on direct R2PI spectroscopic evidence showing that the para-fluoro isomer forms sigma-type complexes with argon and water guests, whereas the ortho-isomer forms pi-type complexes [1], this compound is specifically suited for supramolecular chemistry investigations where predictable host-guest geometry is required. Applications include molecular sensor development, gas-phase binding studies, and computational model validation of fluorinated aromatic interactions.

Pesticidal Composition Development Requiring sec-Butyl Para-Fluorine Structural Motif

Patent evidence demonstrates that the 1-sec-butyl-4-fluorobenzene structural motif confers pesticidal activity, while the n-butyl meta-fluoro isomer shows no measurable activity [1]. This compound serves as a critical intermediate or building block for agrochemical development programs targeting this specific structure-activity relationship profile. Procurement of alternative isomers will not produce the desired biological outcome.

Analytical Method Development and QC Reference Standard for GC-MS Validation

The availability of a curated GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 [1] makes this compound suitable as an analytical reference standard. Applications include GC-MS method development, retention time indexing for fluorinated aromatic compounds, purity verification protocols, and cross-laboratory method harmonization where validated spectral data is a regulatory requirement.

Stereoselective Synthesis Requiring Defined (R)-Enantiomer Building Block

The commercial availability of the (R)-enantiomer at 98% purity [1] supports asymmetric synthesis applications including chiral auxiliary preparation, enantioselective catalysis studies, and chiral chromatographic method development. This compound provides a defined stereochemical starting point that achiral analogs (e.g., sec-butylbenzene) or racemic mixtures cannot offer.

Quote Request

Request a Quote for 1-Sec-Butyl-4-Fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.